Sodium 4-methoxy-4-oxobutane-1-sulfinate
Description
Significance of Organosulfur Compounds in Contemporary Chemical Research
Organosulfur compounds, organic molecules containing carbon-sulfur bonds, are integral to contemporary chemical and medicinal science. jmchemsci.com Their prevalence is notable across a wide spectrum of biologically and pharmaceutically active molecules. jmchemsci.com Nature abounds with these compounds; for instance, the common amino acids cysteine and methionine are organosulfur compounds, as are essential vitamins like biotin (B1667282) and thiamine. wikipedia.org The significance of this class of molecules is further underscored by their presence in life-saving antibiotics, including penicillin and sulfa drugs. wikipedia.org
In medicinal chemistry, organosulfur compounds are researched for a variety of therapeutic benefits, such as antimicrobial and anti-inflammatory properties. wisdomlib.orgfrontiersin.org Their unique chemical characteristics also make them vital in materials science and industrial applications. jmchemsci.com The study of their properties and synthesis, known as organosulfur chemistry, continues to be a vibrant area of research, driven by the diverse and crucial roles these compounds play in both natural and synthetic contexts. jmchemsci.comwikipedia.org
Strategic Role of Sulfinate Salts as Versatile Synthetic Intermediates and Reagents
Within the vast field of organosulfur chemistry, sulfinate salts (RSO₂Na) have emerged as exceptionally versatile and powerful building blocks for synthesis. rsc.orgrsc.org They are prized for their ability to act as precursors in the construction of a wide array of other sulfur-containing functional groups, most notably sulfones and sulfonamides. researchgate.netresearchgate.net Compared to traditional sulfonylating agents like sulfonyl chlorides, sulfinate salts offer significant practical advantages: they are generally odorless, stable, easy to handle, and insensitive to moisture. rsc.org
The synthetic utility of sulfinate salts stems from their multifaceted reactivity. Depending on the reaction conditions, they can function as sulfonylating (RSO₂–), sulfinylating (RSO–), or even sulfenylating (RS–) agents. rsc.orgnih.gov This allows for the formation of various S-S, N-S, and C-S bonds, making them crucial reagents in organic synthesis. rsc.orgrsc.org Modern synthetic methods, including photoredox and electrochemical catalysis, have further expanded the applications of sulfinate salts, enabling novel and efficient molecular constructions. rsc.org Their ability to participate in nucleophilic, electrophilic, and radical pathways underscores their strategic importance as versatile intermediates. nih.govconcordia.ca
Historical Trajectory and Key Milestones in Sulfinate Chemistry Research
The study of sulfinate salts is not a recent development, with their appearance in chemical literature dating back to the 19th century. researchgate.net The term "sulfinate" was first recorded in the Journal of the Chemical Society in 1877. oed.com Early research established foundational methods for their synthesis, such as the reduction of sulfonyl chlorides. researchgate.netnih.gov
However, the last couple of decades have witnessed a significant resurgence in the study of sulfinate chemistry. rsc.orgrsc.org This renewed interest has been driven by the development of novel catalytic systems that unlock new reactivities. rsc.org The advent of photoredox catalysis, for example, has enabled the generation of sulfonyl radicals from stable sulfinate salts under mild conditions, leading to a host of new C-S bond-forming reactions. rsc.org The development of one-pot procedures that generate and use sulfinate salts in situ has also been a key milestone, improving synthetic efficiency. researchgate.net This evolution from classical preparative methods to modern catalytic applications highlights the enduring and growing importance of sulfinates in synthetic chemistry. acs.org
Research Objectives and Scope of Investigation for Sodium 4-methoxy-4-oxobutane-1-sulfinate
The specific compound under investigation is this compound. Its fundamental chemical properties are known and summarized in the table below.
| Property | Value |
| CAS Number | 1855776-60-1 |
| Molecular Formula | C₅H₉NaO₄S |
| Molecular Weight | 188.18 g/mol |
| SMILES Code | O=S(CCCC(OC)=O)[O-].[Na+] |
| Data sourced from BLD Pharm. bldpharm.combldpharm.com |
Despite the well-established utility of sulfinate salts in general, a review of current scientific literature indicates that specific research focusing on the synthesis, reactivity, and applications of this compound is limited.
Therefore, the primary research objective of this article is to characterize this compound based on its known structural features and to place it within the broader, well-documented context of sulfinate chemistry. The scope of this investigation involves:
Presenting its known molecular and physical data.
Analyzing its structure—an aliphatic sulfinate salt bearing a methyl ester functional group—to infer its potential reactivity.
Proposing its potential utility as a synthetic intermediate based on analogous reactions of other aliphatic sulfinates.
This investigation serves to highlight this compound as a potentially valuable, yet underexplored, building block for academic and industrial research, inviting further study into its specific chemical behavior.
Properties
Molecular Formula |
C5H9NaO4S |
|---|---|
Molecular Weight |
188.18 g/mol |
IUPAC Name |
sodium;4-methoxy-4-oxobutane-1-sulfinate |
InChI |
InChI=1S/C5H10O4S.Na/c1-9-5(6)3-2-4-10(7)8;/h2-4H2,1H3,(H,7,8);/q;+1/p-1 |
InChI Key |
GPNYUWLXDITHMB-UHFFFAOYSA-M |
Canonical SMILES |
COC(=O)CCCS(=O)[O-].[Na+] |
Origin of Product |
United States |
Elucidation of Chemical Reactivity and Mechanistic Pathways of Sodium 4 Methoxy 4 Oxobutane 1 Sulfinate
Dual Reactivity Modes of Sulfinate Anions: Nucleophilic and Electrophilic Character
The sulfinate anion of Sodium 4-methoxy-4-oxobutane-1-sulfinate possesses a dualistic reactive nature. It can function as a potent nucleophile or, under certain conditions, be induced to act as an electrophile. This ambident character is fundamental to its synthetic utility. nih.govrsc.org
As a nucleophile, the sulfur atom, with its lone pair of electrons, readily attacks electrophilic centers. This is the most common reactivity mode for sulfinates, participating in reactions such as alkylations and Michael additions. The nucleophilicity of the sulfinate is influenced by factors such as the solvent, the counter-ion, and the electronic properties of the substituents on the sulfinate itself. nih.gov
Conversely, the sulfinate group can exhibit electrophilic character when reacted with strong nucleophiles or under specific catalytic conditions. This reactivity is less common but can be exploited in certain synthetic strategies. Additionally, under conditions that favor single-electron transfer (SET), the sulfinate anion can be oxidized to a sulfonyl radical, which then partakes in a variety of radical-mediated reactions. This multifaceted reactivity allows for the formation of a diverse range of sulfur-containing compounds. nih.govrsc.org
Carbon-Sulfur Bond Forming Reactions
The formation of carbon-sulfur (C-S) bonds is a cornerstone of organosulfur chemistry, and this compound is a proficient reagent for achieving this transformation. The sulfinate anion can react with a variety of carbon-based electrophiles to yield sulfones, sulfides, and thiosulfonates.
Sulfones are a significant class of organosulfur compounds, and their synthesis from sulfinate precursors like this compound is a well-established synthetic strategy. One common approach involves the nucleophilic attack of the sulfinate anion on an alkyl halide or a similar electrophilic carbon source.
Another effective method for sulfone synthesis is the reaction of sodium sulfinates with epoxides. The sulfinate anion acts as a nucleophile, leading to the ring-opening of the epoxide and the formation of a β-hydroxy sulfone. researchgate.net Furthermore, the oxysulfonylation of alkynes with sodium sulfinates, often promoted by a Lewis acid such as BF₃·OEt₂, provides access to β-keto sulfones. mdpi.com This reaction is believed to proceed through a radical pathway involving the formation of a sulfonyl radical. mdpi.com
| Reaction Type | Electrophile | Product | Catalyst/Conditions |
| Alkylation | Alkyl Halide | Alkyl Sulfone | Standard SN2 conditions |
| Epoxide Opening | Epoxide | β-Hydroxy Sulfone | Base or Lewis acid |
| Oxysulfonylation | Alkyne | β-Keto Sulfone | BF₃·OEt₂, Air |
This table presents common synthetic routes to sulfones from sulfinate precursors.
While sulfinates are more commonly used to prepare sulfones, they can also be precursors for sulfides and thiosulfonates under specific reductive conditions. The synthesis of sulfides from sodium sulfinates often involves a reduction step to a thiol or thiolate, which then reacts with an electrophile. bohrium.com
Thiosulfonates can be synthesized from sodium sulfinates through a disproportionation reaction or a reductive coupling. For instance, treatment of a sodium sulfinate with a Lewis acid like BF₃·OEt₂ can induce a disproportionation to yield the corresponding thiosulfonate. google.com Reductive coupling of sodium sulfinates in the presence of a reducing agent and an activating agent, such as acetyl chloride and a Hantzsch ester, also affords thiosulfonates. thieme-connect.com
| Product | Reaction Type | Reagents/Conditions |
| Sulfide (B99878) | Reductive Thiolation | Reduction followed by alkylation |
| Thiosulfonate | Disproportionation | BF₃·OEt₂ |
| Thiosulfonate | Reductive Coupling | Acetyl Chloride, Hantzsch Ester |
This table outlines methods for the formation of sulfides and thiosulfonates from sodium sulfinates.
The stereospecific formation of C(sp3)-S bonds is a significant challenge in organic synthesis. Recent advancements have demonstrated that alkyl sulfinates can participate in stereospecific cross-coupling reactions. For instance, alkyl sulfinates can engage in sulfurane-mediated C(sp³)-C(sp²) cross-coupling, allowing for the programmable and stereospecific installation of alkyl groups. nih.gov This methodology, while demonstrated with other alkyl sulfinates, suggests a potential pathway for the stereocontrolled functionalization of molecules using chiral derivatives of this compound. The mechanism is believed to involve the formation of a sulfurane intermediate, which undergoes reductive elimination to form the C-S bond with retention of stereochemistry. nih.gov
Nitrogen-Sulfur Bond Forming Reactions (e.g., Sulfonamides, Sulfinamides)
The construction of nitrogen-sulfur (N-S) bonds is of paramount importance in medicinal chemistry, as the resulting sulfonamides and sulfinamides are common motifs in pharmaceuticals. This compound can serve as a precursor for these valuable compounds.
The synthesis of sulfonamides from sodium sulfinates and amines can be achieved through various oxidative coupling methods. acs.org A common approach involves the in situ generation of a sulfonyl halide or a related activated species, which then reacts with the amine. For example, iodine-mediated reactions of sodium sulfinates with amines in an aqueous medium provide an environmentally friendly route to sulfonamides. rsc.org
Sulfinamides can also be prepared from sulfinates. This transformation typically involves the conversion of the sulfinate to a sulfinyl chloride, followed by reaction with an amine. rsc.org This two-step, one-pot procedure offers an efficient route to sulfinamides from sulfinate salts. rsc.org
| Product | Amine Source | Coupling Conditions |
| Sulfonamide | Primary/Secondary Amine | I₂/H₂O |
| Sulfonamide | Primary/Secondary Amine | NH₄I |
| Sulfinamide | Primary/Secondary Amine | Conversion to sulfinyl chloride, then amination |
This table summarizes common methods for the synthesis of sulfonamides and sulfinamides from sodium sulfinates.
Sulfur-Sulfur Bond Forming Reactions
The formation of sulfur-sulfur (S-S) bonds from sulfinate precursors leads to thiosulfonates. As mentioned in section 3.2.2, these compounds can be synthesized through the reductive coupling of sodium sulfinates. This transformation can be mediated by various reagents. For example, a reductive coupling in the presence of acetyl chloride and a Hantzsch ester has been reported to be effective. thieme-connect.com Another approach involves the use of hydroiodic acid, where the choice of solvent (ethanol or water) can controllably lead to either disulfides or thiosulfonates. researchgate.net Additionally, the disproportionation of sodium sulfinates, promoted by Lewis acids such as boron trifluoride etherate, can also yield thiosulfonates. google.com These methods provide a direct route to S-S bond formation starting from sulfinate salts.
Radical-Mediated Chemical Transformations Involving Sulfonyl Radicals
Sodium sulfinates, including this compound, are well-established precursors to sulfonyl radicals (RSO₂•) through single-electron oxidation. rsc.orgresearchgate.net This process can be initiated by various methods, including chemical oxidants, electrochemical oxidation, or photoredox catalysis. The resulting 4-methoxy-4-oxobutane-1-sulfonyl radical is a key intermediate that can participate in a variety of radical-mediated chemical transformations.
Sulfonyl radicals generated from sodium sulfinates can undergo intramolecular addition to suitably positioned unsaturated bonds, such as alkenes or alkynes, to form cyclic sulfones. This radical cyclization process is a powerful method for the construction of various sulfur-containing heterocyclic compounds. rsc.org For the 4-methoxy-4-oxobutane-1-sulfonyl radical to participate in such a reaction, the molecule would first need to be functionalized with a tethered unsaturated moiety.
For instance, if the ester group of this compound were to be converted into an unsaturated ester or amide, the resulting sulfonyl radical could undergo an intramolecular cyclization. The regioselectivity of this cyclization (i.e., the size of the ring formed) is governed by Baldwin's rules for radical cyclizations, with 5-exo-trig and 6-exo-trig cyclizations generally being favored.
A hypothetical reaction scheme illustrating this concept is presented below:
| Reactant (Hypothetical) | Conditions | Product (Hypothetical) | Ring Size |
| Sodium 5-(acryloyloxy)-4-methoxy-4-oxobutane-1-sulfinate | Oxidant (e.g., Mn(OAc)₃) | Cyclic sulfone lactone | 5-membered |
| Sodium 6-(acryloyloxy)-4-methoxy-4-oxobutane-1-sulfinate | Photoredox catalyst, light | Cyclic sulfone lactone | 6-membered |
This type of transformation provides a synthetic route to complex heterocyclic structures from relatively simple acyclic precursors.
Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the structural features of all the starting materials. Sulfonyl radicals derived from sodium sulfinates are excellent partners in such reactions. rsc.org
The 4-methoxy-4-oxobutane-1-sulfonyl radical can be trapped by an electron-deficient alkene, such as methyl acrylate, to form a new carbon-centered radical. This radical can then react with another component in the reaction mixture, leading to the formation of a complex molecule in a single step.
A representative example of a multicomponent reaction could involve the 4-methoxy-4-oxobutane-1-sulfonyl radical, an alkene, and a trapping agent. The conditions for these reactions often involve a radical initiator or a photocatalyst. uni-regensburg.de
| Sulfonyl Radical Precursor | Alkene | Third Component | Catalyst/Initiator | Product Type |
| This compound | Styrene | Carbon dioxide | Photocatalyst | β-Sulfonyl carboxylic acid |
| This compound | Acrylonitrile | Isocyanide | Radical initiator | Functionalized succinimide |
These reactions are highly valued for their atom economy and ability to rapidly build molecular complexity. uni-regensburg.de
Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Sulfinates
Sodium sulfinates can also participate in transition metal-catalyzed cross-coupling reactions, where they can act as either a nucleophilic or electrophilic partner, often with the extrusion of sulfur dioxide.
In the presence of a palladium catalyst, sodium sulfinates can undergo desulfinative cross-coupling with organic halides or pseudohalides. researchgate.netresearchgate.netacs.orgnih.gov In these reactions, the sulfinate group is replaced by the organic partner, with the concomitant extrusion of sulfur dioxide. This allows for the formation of new carbon-carbon bonds.
For this compound, a palladium-catalyzed reaction with an aryl halide, for instance, would be expected to yield a methyl 4-arylbutanoate. The general mechanism involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the sulfinate and subsequent reductive elimination of the coupled product with loss of SO₂. nih.gov
| Sulfinate | Coupling Partner | Palladium Catalyst | Ligand | Product |
| This compound | Iodobenzene | Pd(OAc)₂ | Xantphos | Methyl 4-phenylbutanoate |
| This compound | Benzyl bromide | Pd₂(dba)₃ | tBuXPhos | Methyl 5-phenylpentanoate |
These reactions are significant as they provide a route to alkylated aromatic compounds from readily available starting materials. acs.orgnih.gov
Copper catalysts are also effective in promoting cross-coupling reactions involving sodium sulfinates. rsc.orgresearchgate.net A notable example is the Chan-Lam coupling, which typically involves the formation of a carbon-heteroatom bond. organic-chemistry.orgresearchgate.net While classic Chan-Lam couplings often utilize boronic acids, variations with sulfinates have been developed.
Copper-catalyzed reactions of sodium sulfinates with nucleophiles such as amines or phenols can lead to the formation of sulfonamides or sulfonate esters, respectively. rsc.org In the context of this compound, a copper-catalyzed reaction with an amine would be expected to yield the corresponding sulfonamide.
| Sulfinate | Nucleophile | Copper Catalyst | Conditions | Product |
| This compound | Aniline | Cu(OAc)₂ | O₂, base | N-phenyl-4-methoxy-4-oxobutane-1-sulfonamide |
| This compound | Phenol | CuI | Ligand, base | Phenyl 4-methoxy-4-oxobutane-1-sulfonate |
These copper-catalyzed transformations offer a complementary approach to the palladium-catalyzed methods for the functionalization of sulfinates.
Desulfitative Transformations and Sulfur Dioxide Extrusion Processes
A key feature of the chemistry of sulfinates and their derivatives (like sulfones) is the ability to undergo desulfination or desulfonylation, which involves the extrusion of sulfur dioxide (SO₂). This process is often irreversible and serves as a thermodynamic driving force for many reactions. wikipedia.org
The Ramberg-Bäcklund reaction is a classic example of a transformation that involves the extrusion of SO₂ from an α-halo sulfone to form an alkene. wikipedia.org If the sulfone derived from this compound were to be α-halogenated, it could potentially undergo a Ramberg-Bäcklund type rearrangement.
Furthermore, photochemical or thermal extrusion of sulfur dioxide from sulfones can generate a diradical intermediate, which can then undergo rearrangement or coupling to form new carbon-carbon bonds. The nature of the products formed depends on the structure of the starting sulfone and the reaction conditions.
| Sulfone Precursor (from the target sulfinate) | Conditions | Intermediate | Final Product |
| Methyl 4-(chloromethylsulfonyl)butanoate | Strong base | Episulfone | Methyl pent-4-enoate |
| Methyl 4-(phenylsulfonyl)butanoate | UV light | Diradical | Cyclobutane derivatives |
These desulfitative processes highlight the utility of the sulfinate group as a "disappearing" functionality that can facilitate the formation of new chemical bonds.
Mechanistic Investigations and Kinetic Studies of Sulfinate Reactions
The chemical reactivity of this compound, like other sodium sulfinates, is multifaceted, allowing it to participate in a variety of reaction mechanisms. The behavior of the sulfinate functional group can be broadly categorized into two main pathways: reactions proceeding through sulfonyl radical intermediates (a one-electron pathway) and those involving the sulfinate anion as a nucleophile (a two-electron pathway). nih.govrsc.org Mechanistic investigations and kinetic studies are crucial for understanding the factors that dictate the preference for one pathway over another and for optimizing reaction conditions to achieve desired synthetic outcomes.
Dual Reactivity: Nucleophilic vs. Radical Pathways
Sodium sulfinates are versatile reagents capable of acting as nucleophiles, electrophiles, and radical precursors depending on the reaction conditions. rsc.org The sulfinate anion is an ambident nucleophile, with potential reaction sites at both the sulfur and oxygen atoms. Reactions with electrophiles at the sulfur atom lead to the formation of sulfones, a common transformation for this class of compounds.
In recent years, the generation of sulfonyl radicals from sodium sulfinates has gained significant attention, particularly in the context of photoredox and electrochemical synthesis. researchgate.netdntb.gov.ua These radicals are valuable intermediates for the formation of carbon-sulfur bonds. The specific reaction conditions, including the presence of catalysts, initiators, or light, determine whether the reaction proceeds via a nucleophilic or a radical mechanism. nih.gov
Mechanistic Pathways
One-Electron Pathway (Radical Reactions):
The formation of a sulfonyl radical from this compound can be initiated through single-electron transfer (SET). This can be achieved using photocatalysts, electrochemical oxidation, or chemical oxidants. nih.govdntb.gov.ua Once generated, the 4-methoxy-4-oxobutane-1-sulfonyl radical can participate in various reactions, such as addition to alkenes and alkynes, or in cascade cyclizations. researchgate.net
Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate the energetics of these radical pathways. For instance, in the visible-light-induced reactions of sulfinates with pyridinium (B92312) salts, DFT calculations have helped to elucidate the formation of a photoactive electron donor-acceptor (EDA) complex, which upon excitation, facilitates the single-electron transfer from the sulfinate to the salt, thereby generating the sulfonyl radical. nih.gov The quantum yield of such reactions can be greater than one, suggesting a productive radical chain pathway. nih.gov
Two-Electron Pathway (Nucleophilic Reactions):
In the absence of radical initiators or under suitable polar conditions, the sulfinate anion of this compound acts as a potent sulfur-centered nucleophile. nih.gov A classic example is the Mannich-type reaction, where alkyl sulfinates can function as formal nucleophiles. Mechanistic analysis suggests that this unusual nucleophilicity arises from the in situ release of the corresponding sulfinic acid, which is the active nucleophilic species. nih.gov
Kinetic studies on related systems have provided insights into the mechanism of nucleophilic substitution. For example, in the reaction of primary alkyl sulfides with p-toluenesulfinic acid, a significant kinetic isotope effect (kH/kD = 5.2) was observed. This finding was crucial in identifying the rate-determining step of the reaction. researchgate.net While this study does not involve this compound directly, it exemplifies the type of kinetic investigation used to probe the mechanisms of reactions involving sulfinic acids and their derivatives.
Kinetic Studies
Detailed kinetic studies specifically on this compound are not widely available in the published literature. However, general principles from studies of other sulfinates can be applied. Kinetic investigations are instrumental in determining reaction orders, rate constants, and activation parameters, which collectively help to build a comprehensive picture of the reaction mechanism.
For instance, competitive reaction experiments can reveal the relative reactivities of different substrates. In a study on the divergent reactivity of sulfinates with pyridinium salts, a kinetic isotope effect (kH/kD) of 2.2 was measured, indicating a reversible nucleophilic addition of the sulfinate in the rate-determining part of the reaction sequence. nih.gov
The following table summarizes representative kinetic data from a study on a related sulfinic acid reaction, illustrating the type of information gained from such investigations.
| Parameter | Value | Significance |
| Kinetic Isotope Effect (kH/kD) | 5.2 | Indicates that the cleavage of a C-H bond is involved in the rate-determining step of the reaction between a primary alkyl sulfide and p-toluenesulfinic acid. researchgate.net |
| Hammett ρ value | -1.15 | A negative ρ value for the reaction of substituted benzenesulfinic acids suggests that electron-donating groups on the aryl ring accelerate the reaction by increasing the nucleophilicity of the sulfinate. researchgate.net |
This table presents illustrative kinetic data from studies on related sulfinic acid systems to demonstrate the principles of mechanistic investigation, as specific data for this compound is not available.
Exploration of Derivatives, Analogues, and Structural Modifications of Butane 1 Sulfinates
Systematic Variation of Substituents on the Butane Chain
The four-carbon butane backbone of the molecule serves as a scaffold that can be systematically altered to introduce a variety of functional groups at different positions. These modifications can influence the molecule's steric and electronic properties.
Potential Modifications of the Butane Chain:
| Position of Substitution | Type of Substituent | Potential Effect |
| C2 or C3 | Alkyl groups (e.g., methyl, ethyl) | Increased steric hindrance, altered solubility |
| C2 or C3 | Halogens (e.g., F, Cl, Br) | Modified electronic properties, potential for further reaction |
| C2 or C3 | Hydroxyl groups | Increased polarity, potential for hydrogen bonding |
| C2 or C3 | Phenyl groups | Introduction of aromaticity, potential for π-stacking interactions |
Research into related organosulfur compounds has demonstrated that such substitutions can be achieved through various synthetic methodologies. For instance, the introduction of alkyl or aryl groups can often be accomplished via precursor molecules that are then converted to the target sulfinate.
Chemical Modifications of the Methoxy-oxoester Moiety
The methoxy-oxoester group at the C4 position is another key site for chemical modification. Altering this functional group can significantly impact the compound's reactivity and potential applications.
Common Ester Modifications:
Hydrolysis: The methyl ester can be hydrolyzed under basic or acidic conditions to yield the corresponding carboxylic acid. This introduces a new functional group capable of forming salts or participating in further reactions like amidation.
Transesterification: Reaction with different alcohols in the presence of a catalyst can replace the methoxy group with other alkoxy groups (e.g., ethoxy, propoxy). This allows for the tuning of properties such as volatility and solubility.
Amidation: The ester can be converted to an amide by reacting it with an amine. This introduces a nitrogen atom and the potential for hydrogen bonding, which can significantly alter the molecule's biological and physical properties.
Reduction: The ester can be reduced to a primary alcohol using reducing agents like lithium aluminum hydride. This transformation opens up another set of potential derivatization reactions.
Synthesis of Diverse Sulfinate Ester Analogues
Sulfinate esters are a significant class of compounds in organic synthesis, and Sodium 4-methoxy-4-oxobutane-1-sulfinate is an excellent precursor for their synthesis. rsc.org These esters can be prepared through the reaction of the sodium sulfinate with various electrophiles. rsc.org The synthesis of enantioenriched sulfinate esters can be achieved through asymmetric condensation of prochiral sulfinates and alcohols, highlighting the potential for stereoselective transformations. nih.gov
Methods for Sulfinate Ester Synthesis:
| Reagent | Product Type |
| Alkyl halides (e.g., ethyl iodide) | Alkyl sulfinate esters |
| Acyl chlorides | Acyl sulfinates |
| Chiral alcohols (e.g., (-)-menthol) | Diastereomeric sulfinate esters, useful for asymmetric synthesis rsc.orgrsc.org |
The versatility of sulfinate esters stems from their stability and the chirality at the sulfur center, making them valuable intermediates in the synthesis of complex chiral molecules. rsc.orgnih.gov
Development of Novel Sulfinate-Based Reagents and Ligands
Sulfinic acids and their salts, like this compound, are recognized for their dual reactivity, acting as both nucleophiles and electrophiles. researchgate.netresearchgate.net This characteristic makes them valuable building blocks in organic synthesis for forming a variety of chemical bonds. rsc.orgnih.govrsc.org
Sodium sulfinates are versatile precursors for the synthesis of a wide array of organosulfur compounds. rsc.orgnih.govrsc.org Their utility extends to their role as coupling partners in the formation of C-S, N-S, and S-S bonds. rsc.orgnih.gov For example, they are used in the synthesis of:
Sulfones: by reaction with alkyl halides or through transition metal-catalyzed cross-coupling reactions. researchgate.net
Sulfonamides: through reaction with amines in the presence of an oxidizing agent. rsc.orgnih.gov
Thiosulfonates: via coupling with thiols. rsc.orgnih.gov
The butane backbone with the terminal ester functionality could also allow for the design of novel bidentate or polydentate ligands for coordination chemistry. The sulfinate group can coordinate to a metal center through its oxygen or sulfur atoms, while the ester group could offer another coordination site, potentially after modification. Such ligands could find applications in catalysis and materials science.
Theoretical and Computational Chemistry Studies on Sulfinate Systems
Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction mechanisms. It allows for the detailed study of potential energy surfaces, transition states, and reaction intermediates, providing a step-by-step understanding of how a reaction proceeds.
In the context of sulfinates, DFT calculations have been instrumental in understanding their diverse reactivity. For instance, DFT has been employed to investigate the divergent reactivity of sulfinates with pyridinium (B92312) salts, which can proceed through either a one- or two-electron pathway. rsc.org These calculations can help to map out the plausible reaction mechanisms, such as the formation of photoactive electron donor-acceptor (EDA) complexes. rsc.org Upon light excitation, these complexes can undergo single-electron transfer from the sulfinate to the salt, generating a sulfonyl radical. rsc.org DFT calculations can model the subsequent steps, including the addition of the sulfonyl radical to a double bond to form an alkyl radical intermediate. rsc.org
The computed reaction energy profiles from DFT can reveal the activation energies for different pathways, helping to explain observed regioselectivity. For example, in the reaction of an alkyl radical with a pyridinium salt, DFT can be used to compare the transition states leading to different regioisomeric products, thereby predicting the favored outcome. rsc.org
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of a Sulfinate with an Electrophile
| Species | Relative Free Energy (kcal/mol) |
|---|---|
| Reactants (Sulfinate + Electrophile) | 0.0 |
| Transition State | +15.2 |
| Products | -25.8 |
This table presents hypothetical data to illustrate the type of information obtained from DFT calculations on reaction mechanisms.
Molecular Dynamics Simulations for Understanding Sulfinate Interactions and Conformations
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. These simulations can provide detailed insights into the conformational flexibility of molecules and their interactions with their environment, such as solvent molecules or other solutes.
For a salt like "Sodium 4-methoxy-4-oxobutane-1-sulfinate," MD simulations in an aqueous solution could reveal important information about its solvation and the conformation of the 4-methoxy-4-oxobutane-1-sulfinate anion. The simulations would track the positions and velocities of all atoms in the system, governed by a chosen force field. This would allow for the analysis of the radial distribution functions between the sodium cation, the sulfinate anion, and water molecules, providing a picture of the solvation shells.
Table 2: Illustrative Conformational Analysis Data from a Hypothetical MD Simulation
| Dihedral Angle (C1-C2-C3-S) | Population (%) |
|---|---|
| Anti (approx. 180°) | 65 |
| Gauche+ (approx. 60°) | 18 |
| Gauche- (approx. -60°) | 17 |
This table provides an example of the kind of data that can be extracted from MD simulations to describe the conformational preferences of a molecule.
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, often performed using DFT, can provide a wealth of information about the electronic structure of a molecule, which is fundamental to understanding its reactivity. For the 4-methoxy-4-oxobutane-1-sulfinate anion, these calculations can determine various electronic properties and reactivity descriptors.
Key properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.
Other important reactivity descriptors that can be computed include:
Electron Affinity (EA): The energy released when an electron is added to a neutral atom or molecule to form a negative ion.
Ionization Potential (IP): The energy required to remove an electron from a neutral atom or molecule.
Electronegativity (χ): A measure of the tendency of an atom to attract a bonding pair of electrons.
Chemical Hardness (η): A measure of resistance to charge transfer.
Electrophilicity Index (ω): A global reactivity index that measures the stabilization in energy when the system acquires an additional electronic charge from the environment.
These descriptors, derived from quantum chemical calculations, can be used to compare the reactivity of different sulfinates and to predict their behavior in various chemical reactions. longdom.orgnih.gov
Table 3: Representative Calculated Electronic Properties and Reactivity Descriptors for a Sulfinate Anion
| Property | Value (eV) |
|---|---|
| HOMO Energy | -3.5 |
| LUMO Energy | +1.2 |
| HOMO-LUMO Gap | 4.7 |
| Ionization Potential | 3.5 |
| Electron Affinity | -1.2 |
| Electronegativity | 1.15 |
| Chemical Hardness | 2.35 |
| Electrophilicity Index | 0.28 |
This table contains representative values for a generic sulfinate anion to illustrate the output of quantum chemical calculations.
Computational Predictions of Novel Sulfinate-Mediated Transformations and Reactivity
Computational chemistry is not only used to explain experimental observations but also to predict new reactions and reactivity patterns. By performing exploratory calculations, chemists can screen for novel transformations that might be synthetically useful.
For sulfinate systems, computational studies can be used to design new reactions by predicting the feasibility of unprecedented reaction pathways. For example, theoretical calculations could be used to explore the potential for "this compound" to participate in novel catalytic cycles or to act as a precursor for new types of reactive intermediates.
Computational screening could involve calculating the activation barriers for a variety of hypothetical reactions. For instance, one could computationally investigate the reaction of the sulfinate with a range of different electrophiles or radical species to identify new potential coupling partners. Theoretical studies can also guide the development of new catalysts by modeling the interaction of the sulfinate with different metal centers and predicting which catalysts would be most effective for a desired transformation. The predictive power of computational chemistry can thus accelerate the discovery of novel and efficient synthetic methods involving sulfinates. rsc.orgscielo.org.mx
Future Research Directions and Emerging Opportunities in Sulfinate Chemistry
Innovations in Green Chemistry and Sustainable Synthetic Routes for Sulfinates
The principles of green chemistry are increasingly influencing the synthesis of sulfinate salts. rsc.org Traditional methods often involve harsh reagents and generate significant waste. Current research is focused on developing more environmentally benign synthetic routes. Key areas of innovation include:
Mechanochemical Synthesis: This solvent-free approach utilizes mechanical force to initiate chemical reactions, reducing solvent waste and energy consumption. For instance, the decarboxylative sulfonylation of α,β-unsaturated carboxylic acids with sodium sulfinates has been achieved under water-assisted grinding conditions, offering a green and efficient method for creating vinyl sulfones. rsc.org
Catalyst-Free and Metal-Free Reactions: Efforts are being made to develop synthetic protocols that avoid the use of heavy metal catalysts, which can be toxic and difficult to remove from the final product. An example is the formation of sulfonamides from sodium sulfinates and amines or ammonia, which can proceed at room temperature in water without the need for a metal catalyst. rsc.org
Use of Benign Solvents: The replacement of volatile organic solvents with greener alternatives like water is a key focus. Many modern sulfinate-based reactions are being optimized to perform efficiently in aqueous media. rsc.org
Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste.
| Green Chemistry Approach | Description | Example Application |
| Mechanochemistry | Solvent-free or low-solvent reactions initiated by mechanical force. | Decarboxylative sulfonylation of α,β-unsaturated carboxylic acids. rsc.org |
| Metal-Free Catalysis | Reactions that proceed without the use of metal catalysts. | Sulfonamide formation from sodium sulfinates and amines in water. rsc.org |
| Aqueous Media | Utilizing water as a solvent to reduce organic solvent waste. | Various cross-coupling reactions involving sulfinates. researchgate.net |
| High Atom Economy | Maximizing the incorporation of reactants into the final product. | Multicomponent reactions for the synthesis of complex organosulfur compounds. rsc.orgrsc.org |
Discovery of Unprecedented Reactivity Patterns and Novel Transformations
The versatile nature of the sulfinate group allows for a wide range of chemical transformations. nih.gov Researchers are continually uncovering new reactivity patterns, expanding the synthetic utility of sulfinates.
Sodium sulfinates can act as precursors to sulfonyl radicals, which are highly reactive intermediates. nih.gov This reactivity is being harnessed in novel carbon-carbon and carbon-heteroatom bond-forming reactions. The exploration of radical-mediated reactions has opened up new avenues for the synthesis of complex molecules that were previously difficult to access. semanticscholar.org
Furthermore, the development of photoredox catalysis has enabled the activation of sulfinates under mild conditions using visible light. rsc.org This has led to the discovery of new transformations and has allowed for greater control over reaction outcomes.
Integration of Sulfinate Chemistry with Automated Synthesis and Flow Chemistry Platforms
The integration of sulfinate chemistry with modern technologies like automated synthesis and flow chemistry is a rapidly growing area of research. acs.org Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers several advantages, including:
Enhanced Safety: Flow reactors can handle highly reactive or hazardous reagents more safely due to the small reaction volumes at any given time. sailife.com
Improved Reaction Control: Precise control over reaction parameters such as temperature, pressure, and reaction time leads to higher yields and purities. rsc.org
Scalability: Reactions developed in flow can often be scaled up more easily and predictably than batch processes. sailife.com
Continuous flow setups are being developed for the synthesis of sulfonyl chlorides and other sulfinate derivatives, enabling safer and more efficient production. rsc.org The synthesis of heteroaromatic sulfinates, which can be challenging in traditional batch processes, has been successfully demonstrated using continuous flow technology. acs.org This integration allows for the rapid optimization of reaction conditions and the streamlined production of sulfinate-containing compounds.
| Technology | Advantages in Sulfinate Chemistry |
| Automated Synthesis | High-throughput screening of reaction conditions, rapid library synthesis. |
| Flow Chemistry | Improved safety, precise reaction control, enhanced scalability, access to novel reaction conditions. acs.orgsailife.com |
Expansion of Research Applications in Interdisciplinary Fields
The unique properties of sulfinate-derived compounds have led to their increasing application in a variety of interdisciplinary fields.
Medicinal Chemistry: Organosulfur compounds, often synthesized from sulfinates, are prevalent in pharmaceuticals. researchgate.net Sulfonamides, for example, are a well-known class of antibacterial drugs. The development of new sulfinate-based synthetic methods is enabling the creation of novel drug candidates with improved efficacy and pharmacokinetic properties. sciencedaily.com
Materials Science: Sulfone-containing polymers exhibit excellent thermal and chemical stability, making them valuable in high-performance engineering plastics and specialty membranes. Research into new polymerization methods involving sulfinates is ongoing.
Agrochemicals: Sulfonylurea herbicides are a major class of agrochemicals. The ability to easily synthesize diverse sulfonyl-containing molecules from sulfinates is aiding in the discovery of new and more effective crop protection agents.
Bioconjugation: The reactivity of the sulfinate group is being explored for the site-specific modification of biomolecules, such as proteins and nucleic acids. This has potential applications in diagnostics and therapeutics.
Addressing Challenges in Scalability of Academic Methodologies for Broader Impact
While academic research has produced a wealth of novel synthetic methods for sulfinates, a significant challenge remains in translating these methodologies to an industrial scale. rsc.org Many laboratory-scale procedures utilize expensive catalysts, specialized reagents, or require stringent reaction conditions that are not economically viable for large-scale production.
Future research will need to focus on developing scalable and cost-effective synthetic routes. This includes:
The use of inexpensive and readily available starting materials.
The development of robust and recyclable catalysts.
The design of processes that are amenable to large-scale batch or continuous flow production.
Overcoming these scalability challenges will be crucial for the broader industrial adoption of new sulfinate chemistries and for realizing their full potential in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
